Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride
Description
Systematic Nomenclature and Structural Identification
This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 845885-83-8 for the hydrochloride salt form. The free base form of this compound carries the registry number 40576-21-4 and is catalogued in the PubChem database under the compound identification number 218422.
The systematic name reflects the compound's structural composition, consisting of two piperidine rings connected through a carbonyl bridge. The first piperidine ring is attached through its nitrogen atom (position 1) to the carbonyl carbon, while the second piperidine ring is connected through its carbon atom at position 3. This nomenclature precisely describes the connectivity pattern and distinguishes this compound from other possible bipiperidine isomers.
The structural identification is further supported by the Simplified Molecular-Input Line-Entry System notation: O=C(N1CCCCC1)C1CCCNC1.Cl, which provides a linear representation of the three-dimensional molecular structure. The International Chemical Identifier Key NXRZREMQKAGMMV-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational studies.
Alternative systematic names found in chemical databases include 1-(piperidin-3-ylcarbonyl)piperidine and 1,3'-carbonyldi(piperidine), which emphasize different aspects of the molecular connectivity. These variations in nomenclature reflect the compound's complex structural features and the multiple ways chemists conceptualize its molecular architecture.
Historical Development and Discovery Timeline
The historical development of this compound emerges from the broader evolution of piperidine chemistry, which has been a cornerstone of heterocyclic research for several decades. Piperidine-containing compounds have represented one of the most important synthetic medicinal blocks for drug construction, with their synthesis becoming widespread throughout the pharmaceutical industry. The development of specific synthetic methodologies for bipiperidine derivatives gained momentum as researchers recognized the unique properties conferred by multiple nitrogen-containing heterocycles within a single molecular framework.
The compound first appeared in chemical databases with a creation date of July 19, 2005, in the PubChem database, indicating its formal recognition and systematic study began in the early 21st century. This timeline corresponds with significant advances in piperidine synthesis methodologies and the increasing sophistication of heterocyclic chemistry research. The assignment of the MDL number MFCD01580193 for the hydrochloride salt and MFCD01716373 for the free base reflects the compound's inclusion in major chemical databases and its recognition as a significant research target.
The emergence of this compound is closely linked to advances in synthetic organic chemistry, particularly developments in carbonyl chemistry and nitrogen heterocycle synthesis. Research into piperidine derivatives has intensified significantly, with more than 7000 piperidine-related papers published during the five-year period preceding 2023, demonstrating the active interest in this chemical class. The specific focus on bifunctional piperidine derivatives like this compound reflects the pharmaceutical industry's need for versatile building blocks that can serve as intermediates in complex synthetic sequences.
The development timeline also reflects advances in analytical chemistry and structural characterization techniques. The precise molecular weight determination of 232.75 g/mol for the hydrochloride salt and 196.29 g/mol for the free base demonstrates the application of modern mass spectrometry and other analytical methods to characterize these complex heterocyclic systems. The availability of detailed spectroscopic data and crystallographic information has facilitated the compound's integration into synthetic chemistry research programs.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable significance within contemporary heterocyclic chemistry research, serving multiple roles as both a synthetic intermediate and a model compound for theoretical investigations. The compound exemplifies the principles of heterocyclic chemistry through its incorporation of two six-membered nitrogen-containing rings, each in the sp³-hybridized state characteristic of saturated piperidine systems. This structural feature makes it particularly valuable for studying conformational dynamics and intramolecular interactions in flexible heterocyclic systems.
The compound serves as a crucial building block in the synthesis of more complex molecules and functions as a reagent in various organic reactions. Its bifunctional nature, with reactive sites at both the carbonyl carbon and the secondary nitrogen atoms, provides multiple opportunities for chemical modification and derivatization. This versatility has made it particularly attractive for medicinal chemistry applications, where structural diversity is essential for exploring structure-activity relationships and optimizing biological activity profiles.
Recent advances in piperidine synthesis have highlighted the importance of such compounds in developing new synthetic methodologies. The catalytic enantioselective synthesis of 3-piperidines from pyridine precursors represents a significant advancement in the field, demonstrating how compounds like this compound can serve as targets for innovative synthetic approaches. The rhodium-catalyzed asymmetric reductive Heck reaction methodology provides access to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, establishing new paradigms for accessing complex piperidine derivatives.
The compound's significance extends to its role in fundamental research into heterocyclic chemistry mechanisms. The presence of two piperidine rings connected through a carbonyl bridge creates opportunities for studying intramolecular hydrogen bonding, conformational preferences, and electronic effects in nitrogen heterocycles. These investigations contribute to the broader understanding of how structural features influence chemical reactivity and biological activity in complex heterocyclic systems.
Furthermore, this compound serves as a representative example of the pharmaceutical industry's emphasis on heterocyclic compounds. The development of fast and cost-effective methods for synthesizing substituted piperidines represents an important task in modern organic chemistry, and this compound exemplifies the types of complex targets that drive methodological innovations. Its continued presence in chemical catalogs and research publications demonstrates its ongoing relevance to the heterocyclic chemistry community and its potential for future synthetic applications.
Properties
IUPAC Name |
piperidin-1-yl(piperidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13;/h10,12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRZREMQKAGMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383320 | |
| Record name | piperidino(3-piperidinyl)methanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-83-8 | |
| Record name | piperidino(3-piperidinyl)methanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives under specific conditionsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of piperidin-1-yl(piperidin-3-yl)methanone oxide.
Reduction: Formation of piperidin-1-yl(piperidin-3-yl)methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
Chemical Properties and Structure
Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride has a molecular formula of and a molecular weight of approximately 232.75 g/mol. The compound features two piperidine rings connected by a carbonyl group, which contributes to its unique pharmacological properties. The presence of the hydrochloride salt form enhances its solubility and stability in various solvents, making it suitable for biological assays .
Pharmacological Applications
1. NMDA Receptor Modulation
Research indicates that this compound exhibits significant activity as an antagonist at the NR2B subtype of the N-methyl-D-aspartate receptor (NMDA receptor). This receptor is implicated in numerous neurological disorders, including depression, anxiety, and cognitive decline associated with Alzheimer's disease. The compound's ability to selectively bind to NR2B may lead to improved therapeutic outcomes compared to non-selective NMDA antagonists .
2. Monoacylglycerol Lipase Inhibition
Piperidine derivatives, including this compound, have been explored for their inhibitory effects on monoacylglycerol lipase (MAGL). MAGL plays a crucial role in the metabolism of endocannabinoids, and its inhibition has been linked to beneficial effects in neurodegenerative diseases and inflammatory disorders. Compounds that inhibit MAGL can enhance levels of 2-arachidonoylglycerol, potentially leading to neuroprotective effects .
3. Cancer Therapeutics
The compound's structural characteristics also suggest potential applications in oncology. It has been studied as an inhibitor of histone demethylases, which are involved in epigenetic regulation of gene expression in cancer cells. By modulating these pathways, this compound may contribute to antiproliferative effects against various cancer types .
Case Studies
Several studies have documented the efficacy of piperidine derivatives in clinical settings:
- Neurodegenerative Diseases : A study demonstrated that compounds similar to this compound showed promise in reducing cognitive decline in animal models of Alzheimer's disease by modulating NMDA receptor activity .
- Cancer Treatment : Research has indicated that histone demethylase inhibitors derived from piperidine structures can induce apoptosis in cancer cells and reduce tumor growth in vivo .
Mechanism of Action
The mechanism of action of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA via intercalation, disrupting the normal function of the DNA and leading to various biological effects . Additionally, it may interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares piperidin-1-yl(piperidin-3-yl)methanone hydrochloride with structurally related compounds:
Key Differences and Implications
Ring Systems and Hybridization: The target compound features two piperidine rings, conferring conformational rigidity and basicity. The presence of pyridine in 1-piperazinyl(4-pyridinyl)methanone HCl introduces aromaticity, enhancing π-π stacking interactions in receptor binding .
Diphenylmethoxy substituents (e.g., in Diphenylpyraline HCl) are associated with antihistaminic activity, highlighting the role of bulky aromatic groups in H₁ receptor antagonism .
Pharmacokinetic Properties: Piperidine-pyrrolidine hybrids (e.g., piperidin-3-yl(pyrrolidin-1-yl)methanone HCl) may exhibit reduced metabolic stability due to the smaller pyrrolidine ring’s susceptibility to oxidative degradation . The hydrochloride salt form in all compounds improves aqueous solubility, critical for oral bioavailability.
Research and Industrial Relevance
Impurity Profiling
The identification of impurities in Raloxifene HCl (a piperidine-containing SERM) underscores the importance of rigorous analytical methods, such as HPLC and NMR, for characterizing structurally complex piperidine derivatives .
Biological Activity
Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features two piperidine rings connected by a methanone moiety. This unique structure contributes to its interaction with various biological targets, making it a candidate for pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate the activity of several molecular targets, which can lead to diverse biological effects. Notably, it is involved in enzyme interactions that may influence metabolic pathways and receptor binding that can affect cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, demonstrating activity against various bacterial strains.
- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- CNS Activity : There is evidence supporting its role in modulating central nervous system (CNS) disorders, potentially offering therapeutic benefits in conditions such as anxiety and depression.
Case Studies and Experimental Data
A series of studies have explored the biological activity of piperidine derivatives similar to this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives known for their biological activities:
Q & A
Q. What are the optimal reaction conditions for synthesizing piperidin-1-yl(piperidin-3-yl)methanone hydrochloride?
To maximize yield, use coupling agents such as 1-hydroxy-7-aza-benzotriazole (HOAt) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine as a base . Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures removal of unreacted intermediates .
Q. How should researchers characterize the structural identity of this compound?
Key methods include:
Q. What safety protocols are critical during handling?
Q. How can stability under varying experimental conditions be assessed?
Perform accelerated stability studies by exposing the compound to:
- Temperature extremes (e.g., 40°C, -20°C) for 4–8 weeks.
- pH gradients (1–13) to assess hydrolysis susceptibility.
Monitor degradation via HPLC-UV and confirm byproducts using LC-MS .
Advanced Research Questions
Q. How can stereochemical effects on bioactivity be systematically evaluated?
- Chiral chromatography (e.g., Chiralpak® columns) separates enantiomers.
- Vibrational circular dichroism (VCD) or NMR-based Mosher ester analysis assigns absolute configuration.
- Compare activity of isolated isomers in in vitro assays (e.g., receptor binding) to correlate stereochemistry with efficacy .
Q. What strategies resolve contradictions in bioactivity data across studies?
Q. How can computational modeling predict interactions with biological targets?
Q. What experimental designs mitigate risks of off-target effects in pharmacological studies?
Q. How can researchers optimize the compound’s pharmacokinetic profile?
- Modify logP via prodrug strategies (e.g., esterification) to enhance membrane permeability.
- Conduct plasma protein binding assays (ultrafiltration) and Caco-2 cell monolayers to predict oral bioavailability.
- Use PBPK modeling (GastroPlus) to simulate absorption/distribution .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in bioassay results?
Q. What methodologies confirm the absence of polymorphic forms affecting solubility?
- Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous states.
- Differential scanning calorimetry (DSC) detects melting point variations.
- Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate polymorphism with dissolution rates .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
